molecular formula C8H3BrClNO3 B7836003 3-Bromo-5-chloroisatoic anhydride

3-Bromo-5-chloroisatoic anhydride

Cat. No.: B7836003
M. Wt: 276.47 g/mol
InChI Key: LFSGUGJOJUKVGE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroisatoic anhydride is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on a benzo[d][1,3]oxazine-2,4-dione core. The presence of these halogens imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloroisatoic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-bromo-6-chlorobenzoic acid with phosgene or its derivatives, leading to the formation of the oxazine ring . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloroisatoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-chloroisatoic anhydride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloroisatoic anhydride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 8-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
  • 6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione
  • 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Comparison: Compared to these similar compounds, 3-Bromo-5-chloroisatoic anhydride is unique due to the presence of both bromine and chlorine substituents. This dual substitution can enhance its reactivity and provide distinct chemical and biological properties. For example, the combination of halogens can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

8-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSGUGJOJUKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-bromo-5-chlorobenzoic acid (10.0 g, 39.9 mmol) in dioxane (170 mL) was added phosgene (20% in toluene, 42.0 mL, 79.9 mmol) over a period of 15 mins. The reaction was stirred at ambient temperature for 48 h and then concentrated in vacuo. The resulting solid was crushed and further dried in vacuo to yield the desired product (12.6 g, 114%) which was used in the subsequent step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
114%

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